Acefylline piperazine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1216768-50-1 |
|---|---|
Molecular Formula |
C22H30N10O8 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
InChI Key |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acefylline Piperazine
Established Synthetic Pathways for Acefylline (B349644) Piperazine (B1678402)
The synthesis of acefylline piperazine is typically achieved through a straightforward acid-base reaction. The process involves the combination of acefylline (theophylline-7-acetic acid) with piperazine. This reaction is fundamentally a salt formation where the acidic carboxylic group of acefylline protonates one of the basic nitrogen atoms of the piperazine ring.
Commonly, the synthesis involves condensation reactions that unite theophylline (B1681296) derivatives with piperazine under controlled conditions. The resulting salt, this compound, can then be isolated and purified from the reaction mixture using standard techniques such as crystallization or chromatography. Acefylline itself is synthesized from theophylline. jfda-online.com The formation of the piperazine salt is a strategy often employed to enhance the physicochemical properties of the parent drug. acs.orgncl.res.in
Design and Synthesis of Novel Acefylline-Derived Hybrid Compounds
The acefylline scaffold is a versatile starting point for the synthesis of more complex molecular architectures. Researchers have explored its derivatization to create hybrid compounds with unique biological profiles by introducing other pharmacologically active moieties.
A series of novel acefylline-derived 1,2,4-triazole (B32235) hybrids have been synthesized with the aim of developing potential new therapeutic agents. nih.govacs.orgnih.gov The synthetic pathway is a multi-step process that begins with acefylline (theophylline-7-acetic acid) as the starting material. acs.orgresearchgate.net
The general synthetic procedure is as follows:
Esterification: Acefylline (compound 3 ) is first esterified, for example with methanol (B129727) (CH₃OH) in the presence of a catalytic amount of sulfuric acid, to yield theophylline-7-acetate (B8272037) (compound 4 ). acs.orgresearchgate.net
Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) monohydrate to form theophylline-7-acetohydrazide (compound 5 ). acs.orgresearchgate.net
Thiosemicarbazide (B42300) Formation: The acetohydrazide is reacted with phenyl isothiocyanate in ethanol (B145695) to produce the corresponding thiosemicarbazide (compound 6 ). acs.orgresearchgate.net
Triazole Ring Formation: The thiosemicarbazide undergoes cyclization in a basic medium to form the acefylline–triazole hybrid (compound 7 ), which contains a reactive thiol group. acs.orgresearchgate.net
Coupling Reaction: Finally, the target thio N-phenyl/arylacetamide derivatives of the acefylline-triazole hybrid (compounds 11a–j ) are synthesized by coupling the triazole intermediate 7 with various 2-bromo-N-substituted phenyl acetamides (10a–j ). acs.orgresearchgate.net This reaction is typically carried out in dichloromethane (B109758) with pyridine (B92270) as a base. acs.org
The yields for the final coupled products generally range from 65% to 82%. acs.org
Table 1: Synthesis of Acefylline-Triazole Hybrids (11a-j) and Research Findings
Another significant class of derivatives is the azomethines (also known as Schiff bases) synthesized from acefylline. nih.govplos.org These compounds are created by tethering an acefylline-triazole hybrid to various aromatic aldehydes. plos.orgplos.org The synthetic strategy leverages the reactivity of an amino group on a triazole ring that has been built upon the acefylline framework.
The general synthetic pathway proceeds as follows:
Oxadiazole Formation: The synthesis starts from theophylline-7-acetohydrazide (4 ), which is treated with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) under reflux to yield a theophylline-oxadiazole hybrid (5 ). nih.govplos.org
Amino Triazole Formation: The oxadiazole intermediate is then reacted with hydrazine monohydrate in refluxing ethanol. This step opens the oxadiazole ring and re-cyclizes it to form the 4-amino-1,2,4-triazole (B31798) derivative of acefylline (6 ), which possesses a free amino group. nih.govplos.orgplos.org This step affords the product in approximately 70% yield. nih.govplos.org
Azomethine Synthesis: The final step involves the condensation reaction between the amino-triazole intermediate 6 and a variety of substituted aromatic aldehydes. The reaction is typically refluxed for several hours in ethanol with a few drops of acetic acid acting as a catalyst, yielding the target azomethine derivatives (7a-k ) in good yields (62–78%). nih.govplos.org
These novel azomethines have been evaluated for their potential as anticancer agents. nih.govplos.orgresearchgate.net
The piperazine ring, a key component of this compound, is a privileged scaffold in medicinal chemistry and has been extensively used to synthesize a variety of derivatives. researchgate.net Research in this area explores the functionalization of the piperazine core to create novel compounds.
One approach involves the Mn(OAc)₃-mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine compounds with 1,3-dicarbonyl compounds. nih.gov This method has been used to synthesize novel piperazine-containing dihydrofuran derivatives for the first time, with yields ranging from low to high (20%-81%) depending on the specific reactants. nih.gov
Another synthetic strategy focuses on creating dithiocarbamate (B8719985) derivatives. In one study, a series of 1-tosyl piperazine-dithiocarbamate hybrids were synthesized. nih.gov The process involved preparing a 1-tosyl piperazine precursor, which was then reacted to form the final dithiocarbamate products. nih.gov Similarly, other research has focused on designing N-acetamide derivatives of phenyl piperazine that incorporate a dithiocarbamate moiety, which were subsequently evaluated for their cytotoxic potential. researchgate.net These studies exemplify how the piperazine nucleus can be chemically modified to explore new therapeutic possibilities.
Azomethine Derivatives of Acefylline Synthesis
Supramolecular Chemistry Approaches for Acefylline Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers powerful tools to modify the physicochemical properties of active pharmaceutical ingredients like acefylline without altering their covalent structure.
Cocrystallization is a key technique in crystal engineering used to improve properties such as the solubility and permeability of drugs. acs.orgresearchgate.net Acefylline (ACF) has been the subject of such studies to overcome its low solubility and poor permeability. acs.orgncl.res.in Researchers have successfully synthesized binary and ternary cocrystals, salts, and salt-cocrystals of acefylline with various coformers. acs.orgresearchgate.net
Two primary methods have been adopted for creating these supramolecular assemblies:
Slurry Grinding: This technique involves grinding acefylline and one or more coformers together in the presence of a small amount of a suitable solvent. acs.orgresearchgate.net
Stepwise Grinding for Ternary Systems: A particularly effective method for producing ternary cocrystals involves a stepwise approach. First, a binary adduct (e.g., acefylline with one coformer) is crystallized via slurry grinding. Subsequently, the third component is added to the mixture, and the grinding process is continued. acs.orgncl.res.in This sequential method was found to be superior in affording the desired ternary salt or cocrystal. acs.orgncl.res.in
Analysis of the resulting crystal structures has revealed the recurrence of specific, predictable non-covalent interactions, known as supramolecular synthons. researchgate.net In the case of acefylline cocrystals, carboxylate–pyridinium and imidazole–acid heterosynthons are commonly observed, which guide the assembly of the molecules into a stable crystal lattice. acs.orgncl.res.in These techniques demonstrate that the permeability and dissolution of acefylline can be significantly enhanced through the formation of multicomponent crystalline systems like the acefylline-piperazine salt. acs.org
Table 2: Compound Names Mentioned in the Article
Salt-Cocrystal and Polymorph Synthesis for Acefylline
The modification of the solid-state properties of active pharmaceutical ingredients (APIs) through the formation of salts, cocrystals, and polymorphs is a cornerstone of modern pharmaceutical science. For acefylline, a xanthine (B1682287) derivative, these strategies are employed to address its inherent limitations, such as low solubility and permeability, which categorize it as a Biopharmaceutics Classification System (BCS) class IV drug. acs.orgresearchgate.netncl.res.in Research into the supramolecular chemistry of acefylline has led to the development of novel crystalline forms with enhanced physicochemical characteristics. acs.orgresearchgate.netncl.res.inresearchgate.net
Acefylline is commonly formulated as a piperazine salt to improve its properties for therapeutic applications, particularly in the treatment of bronchial asthma. acs.orgresearchgate.netncl.res.in The synthesis of this compound (ACF-PIP) and other multicomponent crystalline forms often involves crystal engineering principles to create robust solid-state structures with desired performance attributes. acs.orgncl.res.in
Solvent-assisted grinding, also known as liquid-assisted grinding or slurry grinding, has been a successful method for producing binary and ternary cocrystals, salts, and their polymorphs. acs.orgncl.res.in In a notable study, researchers explored two primary approaches for assembling ternary systems (designated as A·B·C, where A is acefylline): acs.orgncl.res.in
Sequential Grinding: Initially, a binary adduct (e.g., A·B or A·C) is formed by grinding a slurry of the two components in a suitable solvent. Subsequently, the third component (C or B) is added to the slurry, and the grinding process is continued. acs.orgncl.res.in
Concurrent Grinding: All three components (A, B, and C) are combined simultaneously in a solvent slurry and ground together. acs.orgncl.res.in
Comparative studies revealed that the sequential grinding method was more effective in producing the desired ternary salt or cocrystal. acs.orgncl.res.in The success of these crystallization experiments can sometimes be influenced by factors such as laboratory seeding. acs.orgncl.res.in
The resulting solid phases are rigorously characterized to confirm their structure and properties. Standard analytical techniques for this purpose include: acs.orgresearchgate.netncl.res.inmdpi.com
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and confirm the formation of a new solid form, distinct from the starting materials. researchgate.netmdpi.com
Single-Crystal X-ray Diffraction (SCXRD): Provides definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. acs.orgncl.res.in
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and thermal stability.
Spectroscopy (FT-IR): Fourier Transform Infrared Spectroscopy helps in identifying the functional groups involved in intermolecular interactions, such as hydrogen bonding.
The crystal structures of acefylline salts and cocrystals are stabilized by a network of intermolecular interactions. Analysis using single-crystal X-ray diffraction has shown the recurrence of specific, predictable hydrogen bonding patterns known as supramolecular synthons. acs.orgncl.res.in In the case of acefylline adducts, common patterns include carboxylate–pyridinium and imidazole–acid heterosynthons. acs.orgncl.res.in
To gain deeper insight into these interactions, advanced analytical methods are employed: acs.orgresearchgate.netncl.res.in
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts within the crystal.
Energy Framework Analysis: This computational tool helps in understanding the energetic landscape of the crystal structure, highlighting the strength and directionality of the interactions.
Through these synthetic and analytical efforts, an improved crystalline formulation of acefylline, the acefylline-piperazine (ACF-PIP) salt, has been identified, which demonstrates both fast dissolution and high permeability, addressing the primary challenges of the parent drug. acs.orgresearchgate.netncl.res.in
Table 1: Summary of Synthesized Acefylline Solid Forms and Characterization Methods
| Solid Form Type | Components | Synthesis Method | Characterization Techniques | Key Findings | Reference |
|---|---|---|---|---|---|
| Binary Salt | Acefylline (ACF), Piperazine (PIP) | Slurry Grinding | PXRD, SCXRD | Formation of an improved crystalline salt with enhanced dissolution and permeability. | acs.org, researchgate.net, ncl.res.in |
| Ternary Cocrystals/Salts | Acefylline (ACF), Various Coformers | Sequential and Concurrent Slurry Grinding | PXRD, SCXRD, Hirshfeld Surface Analysis | Sequential grinding was found to be a superior method. Recurrence of specific heterosynthons was observed. | acs.org, ncl.res.in |
| Binary Cocrystal | Acefylline (ACF), Nicotinamide (INA) (1:2 ratio) | Not specified in detail, structure solved from powder data | PXRD (Guinier-Huber camera), Structure Refinement (MRIA program) | Triclinic unit cell, P-1 space group. Structure features intermolecular N–H···N and N–H···O hydrogen bonds. | mdpi.com |
Pharmacological Investigations and Mechanistic Elucidation of Acefylline Piperazine
Adenosine (B11128) Receptor Antagonism Mechanisms
Acefylline (B349644) piperazine (B1678402) is recognized as an adenosine receptor antagonist. biorbyt.commedkoo.commedchemexpress.com This action is a characteristic feature of xanthine (B1682287) derivatives. medkoo.com By blocking adenosine receptors, acefylline piperazine can counteract the effects of adenosine, a nucleoside that plays numerous roles in the body, including the constriction of smooth muscles in the airways. The antagonism of adenosine receptors is a proposed mechanism contributing to its bronchodilatory effects. biorbyt.commedkoo.comtargetmol.com The therapeutic efficacy of adenosine can be diminished when used in combination with acefylline. drugbank.com Specifically, acefylline has been shown to be an antagonist at the Adenosine A2b receptor.
Phosphodiesterase Inhibition and Cyclic AMP Modulation
Another significant mechanism of action attributed to this compound is the inhibition of phosphodiesterase (PDE) enzymes. biorbyt.comhealthwire.pk PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. healthwire.pk By inhibiting these enzymes, this compound leads to an increase in intracellular cAMP levels. biorbyt.commedkoo.comhealthwire.pk This elevation in cAMP is particularly important in bronchial smooth muscle cells, where it promotes relaxation, leading to bronchodilation and improved airflow. healthwire.pk While PDE inhibition and the consequent rise in intracellular cAMP are acknowledged, some sources suggest this may not be the primary mechanism at typical clinical concentrations. biorbyt.commedkoo.comtargetmol.com Preclinical studies have demonstrated that this compound inhibits rat lung cAMP phosphodiesterase isoenzymes. medchemexpress.com
Modulation of Intracellular Signaling Pathways (e.g., Calcium, Prostaglandins)
Beyond its effects on adenosine receptors and phosphodiesterases, this compound is also thought to modulate other intracellular signaling pathways. biorbyt.commedkoo.com Proposed mechanisms include effects on intracellular calcium and antagonism of prostaglandins. biorbyt.commedkoo.com The regulation of intracellular calcium is critical for smooth muscle contraction, and interference with calcium signaling could contribute to the muscle-relaxant properties of the drug. medkoo.com Prostaglandins are lipid compounds with diverse hormone-like effects, including roles in inflammation and muscle contraction. nih.gov Antagonism of specific prostaglandin (B15479496) actions could further explain the therapeutic effects of this compound. biorbyt.commedkoo.com
Preclinical Studies on Organ System Responses
Bronchodilatory Mechanisms in Preclinical Models
Preclinical investigations have consistently highlighted the bronchodilatory action of this compound. biorbyt.commedkoo.comtargetmol.com This effect is a direct result of its ability to relax the smooth muscles of the bronchi. biorbyt.commedkoo.comhealthwire.pk The underlying mechanisms, as explored in preclinical models, point towards a combination of adenosine receptor antagonism and phosphodiesterase inhibition leading to increased cAMP. biorbyt.comhealthwire.pk This dual action helps to alleviate bronchospasm, a key feature of obstructive airway diseases. biorbyt.commedkoo.com this compound is classified as a bronchodilator agent. nih.gov
Central Nervous System Activity in Experimental Systems
This compound is classified as a stimulant drug of the xanthine chemical class and is known to have a stimulant effect on the central nervous system (CNS). biorbyt.commedkoo.comtargetmol.com This CNS activity is a common characteristic of xanthines. medkoo.com Studies on piperazine derivatives have explored their effects on the central nervous system, including motor activity and interactions with neurotransmitters like acetylcholine (B1216132) and epinephrine. nih.gov The piperine (B192125) component, found in black pepper, has also been studied for its various effects on the central nervous system in preclinical models. nih.gov
Cardiovascular System Modulation in Preclinical Investigations
In addition to its respiratory effects, this compound also modulates the cardiovascular system. biorbyt.commedkoo.comtargetmol.com It is known to stimulate the myocardium, which can lead to an increased heart rate. medkoo.comtargetmol.com Furthermore, it can decrease peripheral resistance and venous pressure. biorbyt.commedkoo.comtargetmol.com These actions are likely linked to its mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition, which can affect vascular smooth muscle tone and cardiac function. The autonomic nervous system, which regulates cardiovascular function, is a potential target for the modulatory effects of such compounds. nih.govfrontiersin.org It's important to note that various drugs can have unintended off-target effects on the cardiovascular system, leading to adverse reactions. vivonics-preclinical.com
Diuretic Activity in Experimental Models
This compound is a derivative of theophylline (B1681296) and belongs to the xanthine class of compounds. researchgate.net The diuretic properties of this class are well-documented, with natural xanthine derivatives having been utilized to increase urine output since the 19th century. ijpronline.comnih.gov The diuretic potency of these naturally occurring compounds is generally reported in the order of theophylline > caffeine (B1668208) > paraxanthine (B195701) > theobromine. nih.gov As a derivative, the diuretic action of this compound is understood through the extensive experimental investigation of theophylline and other related synthetic xanthines in various animal models.
Research into the diuretic effects of xanthine derivatives typically involves animal models, such as rats and mice, to measure changes in urine volume and the excretion of key electrolytes like sodium (Na+), potassium (K+), and chloride (Cl-). ijbcp.comnih.govbiomedpharmajournal.org In these studies, the activity of the test compound is often compared against a control group (receiving saline) and a standard diuretic drug, such as furosemide (B1674285) or hydrochlorothiazide. saudijournals.comresearchgate.net
Experimental studies on theophylline and other closely related xanthines have consistently demonstrated significant diuretic and natriuretic (sodium-excreting) effects. researchgate.net For instance, in one study using rats, theophylline was shown to produce a marked increase in urine volume. ijpp.com Similarly, studies on other synthetic 3-methylxanthine (B41622) derivatives in rats revealed substantial increases in water diuresis, with one compound increasing it by as much as 201.4% compared to controls. saudijournals.com This effect was found to be comparable to that of the standard diuretic hydrochlorothiazide. saudijournals.com
The primary mechanism believed to be responsible for the diuretic action of xanthines is the blockade of adenosine A1 receptors in the kidneys. researchgate.net Adenosine mediates vasoconstriction in the kidneys and increases the reabsorption of sodium in the proximal tubules. researchgate.netnih.gov By acting as antagonists at these receptors, xanthine derivatives like this compound can induce renal vasodilation and inhibit sodium reabsorption, leading to increased urine and sodium excretion. researchgate.netnih.gov Studies using adenosine A1 receptor knockout mice have confirmed this mechanism; in these mice, the diuretic and natriuretic effects of theophylline and caffeine were significantly blunted or absent, indicating that an intact A1 receptor is necessary for their action. researchgate.net A secondary proposed mechanism involves the inhibition of the enzyme phosphodiesterase, which also contributes to changes in renal function. ijpronline.comnih.gov
The following table summarizes representative findings from experimental studies on theophylline and other synthetic xanthine derivatives, illustrating the typical diuretic effects observed in animal models.
Interactive Table: Diuretic Effects of Xanthine Derivatives in Experimental Models
| Compound | Experimental Model | Key Findings | Reference |
| Theophylline | Conscious Mice | Elicited significant diuresis and natriuresis (increased sodium excretion). Effect was absent in adenosine A1 receptor knockout mice. | researchgate.net |
| Theophylline | Anesthetized Rats & Dogs | Produced a significant increase in urine volume compared to control (urea). | ijpp.com |
| Synthetic 3-methylxanthine derivative | Wistar Rats | Increased water diuresis by up to 201.4% compared to the control group. | saudijournals.com |
| Aminophylline (B1665990) (Theophylline salt) | Critically Ill Children | Administration led to a statistically significant increase in urine output and creatinine (B1669602) clearance. | researchgate.netnih.gov |
These findings from studies on closely related compounds provide a strong basis for the diuretic activity attributed to this compound. The research highlights a clear, dose-dependent increase in urine output and electrolyte excretion, primarily driven by adenosine receptor antagonism within the kidneys.
Molecular Interactions and Biochemical Pathways
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)
Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, demonstrates notable interactions with several key biological macromolecules. Its primary mode of action involves serving as an antagonist for adenosine (B11128) receptors. medchemexpress.commedchemexpress.comtargetmol.com This antagonism is a characteristic feature of many xanthine-based compounds and contributes to its physiological effects.
The compound also functions as an inhibitor of phosphodiesterase (PDE) isoenzymes. medchemexpress.combiorbyt.com Specifically, it has been shown to inhibit cAMP phosphodiesterase isoenzymes in rat lung tissue. medchemexpress.com The inhibition of PDE leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including smooth muscle relaxation. smolecule.com
Furthermore, research has indicated that acefylline piperazine can inhibit the enzymatic activity of lipoprotein lipase (B570770) from human serum and cardiac lipases. biosynth.com This interaction suggests a potential role in lipid metabolism pathways. biosynth.com Other proposed mechanisms of action include the antagonism of prostaglandins. targetmol.combiorbyt.comsmolecule.com
Table 1: Summary of this compound Interactions with Biological Macromolecules
| Macromolecule | Type of Interaction | Outcome | References |
|---|---|---|---|
| Adenosine Receptors | Antagonism | Blocks adenosine binding | medchemexpress.com, medchemexpress.com, targetmol.com |
| Phosphodiesterase (PDE) | Inhibition | Increases intracellular cAMP | medchemexpress.com, smolecule.com, biorbyt.com |
| Lipoprotein Lipase | Inhibition | Reduces enzyme activity | biosynth.com |
| Prostaglandins | Antagonism | Blocks prostaglandin (B15479496) action | smolecule.com, biorbyt.com, targetmol.com |
Influence on Specific Biochemical Processes (e.g., Peptidylarginine Deiminase Activation)
A significant biochemical process influenced by this compound is the activation of peptidylarginine deiminases (PADs). medchemexpress.commedchemexpress.com PADs are a family of calcium-dependent enzymes that convert arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination. frontiersin.orgnih.govnih.gov This modification can alter a protein's structure and function and is implicated in various physiological and pathological processes. nih.govnih.gov
Specifically, acefylline has been identified as an effective activator of PAD enzymes. medchemexpress.com Research has demonstrated that acefylline activates the deimination of filaggrin by PADs in the upper layers of the epidermis. medchemexpress.com Filaggrin is a key protein involved in skin barrier function, and its citrullination by PADs is essential for proper skin hydration and homeostasis. nih.gov Studies using this compound at a concentration of 200 μM showed it to be an effective PAD activator over an incubation period of 5 to 180 minutes. medchemexpress.com
Metabolic Fate and Pathway Elucidation in Preclinical Systems
The metabolic transformation of this compound involves several key enzymatic pathways, primarily centered on the cytochrome P450 system, oxidation of the piperazine ring, and hydrolysis.
The acefylline component of the compound, being a methylxanthine, is expected to be metabolized by the cytochrome P450 (CYP) system. drugbank.com Pharmacokinetic data for the methylxanthine drug class indicate that CYP1A2 is a primary enzyme responsible for their metabolism. drugbank.com Therefore, it is presumed that acefylline undergoes metabolism via CYP1A2. drugbank.com
The piperazine moiety is also subject to metabolism by CYP isoenzymes. In vitro studies on various piperazine-based drugs using human liver microsomes have shown that the piperazine ring is metabolized by several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4. nih.govresearchgate.net These piperazine analogues have also been observed to act as inhibitors of these and other isoenzymes like CYP2C9 and CYP2C19. nih.gov This suggests that this compound likely interacts with a similar profile of CYP enzymes, potentially leading to metabolic drug-drug interactions. nih.govresearchgate.net
Table 2: Cytochrome P450 Isoenzymes Implicated in the Metabolism of this compound Components
| Component | Interacting CYP Isoenzyme | Type of Interaction | References |
|---|---|---|---|
| Acefylline (Xanthine) | CYP1A2 | Substrate | drugbank.com |
| Piperazine Moiety | CYP1A2, CYP2D6, CYP3A4 | Substrate, Inhibitor | nih.gov, researchgate.net |
| Piperazine Moiety | CYP2C9, CYP2C19 | Inhibitor | nih.gov |
The metabolic bioactivation of the piperazine ring is a critical aspect of its fate in preclinical systems. Studies on other drugs containing a piperazine ring have shown that this moiety can be bioactivated in liver microsomes. nih.gov A common pathway involves the hydroxylation of the α-carbon atom adjacent to the tertiary nitrogen atoms of the piperazine ring. nih.gov This oxidation event can lead to the formation of reactive intermediates. The specific chemical environment around the piperazine ring, such as the presence of electron-withdrawing groups, can significantly influence whether this bioactivation occurs. nih.gov For instance, the presence of two carbonyl groups attached to the piperazine nitrogen atoms in the drug olaparib (B1684210) was found to prevent the formation of reactive metabolites. nih.gov
The stability and degradation of this compound have been investigated through studies on its derivatives. The ester derivatives of 7-theophyllineacetic acid (the core structure of acefylline) have been evaluated for stability under various conditions. jfda-online.com
In vitro studies using sodium hydroxide (B78521) solution (pH 13.0) at 60°C showed that these esters undergo hydrolysis, yielding a quantitative amount of the parent molecule, 7-theophyllineacetic acid. jfda-online.com The degradation reaction was monitored by HPLC and demonstrated first-order kinetics. jfda-online.com In contrast, when these ester derivatives were incubated in diluted human plasma at 37°C, they were found to be highly stable, with no spontaneous hydrolysis observed via HPLC analysis within a 24-hour period. jfda-online.com This indicates that while the ester linkage is susceptible to alkaline hydrolysis, it is resistant to enzymatic hydrolysis by plasma esterases under these in vitro conditions.
Table 3: Summary of In Vitro Hydrolysis Studies on Acefylline Derivatives
| Condition | Observation | Kinetic Order | References |
|---|---|---|---|
| Alkaline Solution (pH 13.0, 60°C) | Hydrolyzed to 7-theophyllineacetic acid | First-order | jfda-online.com, |
| Diluted Human Plasma (37°C) | Stable, no spontaneous hydrolysis in 24h | N/A | jfda-online.com, |
Piperazine Ring Oxidation Studies in Liver Microsomes
Solute-Solvent and Solute-Solute Interactions in Aqueous and Polymer Systems
The physicochemical behavior of this compound in solution has been extensively studied to understand its interactions with solvents and other solutes. These studies, employing methods like densitometry, conductometry, and viscometry, provide insights into the structural effects the molecule imparts on the solvent. iaea.orgresearchgate.netdoaj.org
In aqueous, aqueous-methanol, and aqueous-ethylene glycol systems, the apparent molar volume and partial molar volume of this compound have been determined at various temperatures. iaea.org From these measurements, Hepler's criterion was used to infer the structure-making or structure-breaking properties of the compound. The results indicate that this compound acts as a structure-promoter in aqueous systems. doaj.org
Further investigations in aqueous polymer systems, such as those containing polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), examined drug-solvent and drug-drug interactions. researchgate.netdoaj.org Molar conductance measurements were used to evaluate the influence of the polymers on the mobility of the this compound solute. researchgate.netresearchgate.net The Walden product, derived from these measurements, indicated strong solvation of the drug in these water-soluble polymer systems. researchgate.netresearchgate.net Viscosity data, analyzed using the Jones-Dole equation, helped to distinguish between solute-solute (A coefficient) and solute-solvent (B coefficient) interactions. doaj.orgugm.ac.id Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of dissociation were also evaluated to determine the nature of the drug's dissociation process in these media. researchgate.netresearchgate.net
Table 4: Summary of Physicochemical Interaction Studies of this compound
| System | Method | Key Findings | References |
|---|---|---|---|
| Aqueous, Aqueous-Methanol, Aqueous-Ethylene Glycol | Densitometry | Structure-promoting effect in aqueous solutions. | iaea.org, doaj.org |
| Aqueous-PEG, Aqueous-PVP | Conductometry, Refractometry | Strong solvation observed (Walden product); evaluation of dissociation constant (Kd) and thermodynamic parameters. | researchgate.net, researcher.life, researchgate.net |
| Aqueous-PEG, Aqueous-PVP | Viscometry (Jones-Dole Equation) | Interpretation of solute-solute and solute-solvent interactions (A and B coefficients). | doaj.org, ugm.ac.id |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Determinants for Pharmacological Activity
The pharmacological profile of acefylline (B349644) piperazine (B1678402) is intrinsically linked to its distinct chemical architecture. The core structure features a xanthine (B1682287) backbone, specifically a theophylline (B1681296) derivative, linked to a piperazine moiety. researchgate.netsmolecule.com The xanthine portion is recognized as the primary pharmacophore, acting as an adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor. smolecule.com This dual action contributes to its classic bronchodilator effects.
The piperazine ring, while initially incorporated to enhance solubility and reduce the toxicity associated with theophylline, has been found to be a critical determinant of the molecule's broader biological activities. rsc.org It provides a key site for chemical modification, allowing for the introduction of various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The nitrogen atoms within the piperazine ring are particularly amenable to substitution, offering a versatile handle for synthetic chemists to fine-tune the molecule's bioactivity.
Impact of Substituent Modifications on Bioactivity Profiles
The true potential of the acefylline piperazine scaffold is unlocked through the strategic modification of its substituents. Research has demonstrated that even minor alterations to the peripheral groups can lead to significant shifts in biological activity, transforming a bronchodilator into a potent anticancer or antimicrobial agent.
One area of focus has been the derivatization of the piperazine nitrogen. For instance, the introduction of a tosyl group has been explored, leading to novel dithiocarbamate (B8719985) derivatives. nih.gov These modifications have been shown to influence the molecule's inhibitory potential against enzymes like tyrosinase. nih.gov
Furthermore, the creation of hybrid molecules by tethering other pharmacologically active moieties to the acefylline core has yielded promising results. The linkage of 1,2,4-triazole (B32235) rings, often bearing substituted phenyl acetamide (B32628) side chains, has been a particularly fruitful strategy. acs.org The nature and position of substituents on the phenyl ring—be they electron-donating or electron-withdrawing—have been shown to be critical in dictating the anticancer efficacy of these hybrids. acs.orgsemanticscholar.org
A summary of the impact of various substituents on the bioactivity of acefylline derivatives is presented in the table below.
| Derivative Class | Substituent Type | Observed Bioactivity | Key Findings |
| Acefylline-1,2,4-triazole hybrids | N-phenyl acetamide moieties | Anticancer (MCF-7, A549) | Electron-donating groups on the phenyl ring, such as methyl groups, generally enhance anticancer activity. acs.org |
| Acefylline-1,2,4-triazole hybrids | Dichloro-substituted phenyl rings | Anticancer (Hep G2) | A 3,4-dichlorophenyl substituent on the triazole ring resulted in the most potent activity. semanticscholar.org |
| Azomethines from acefylline-triazole | Substituted benzylidene groups | Anticancer (Hep G2) | A 4-nitrobenzylidene derivative showed the highest potency among the tested compounds. dntb.gov.ua |
| Tosyl piperazine dithiocarbamates | Substituted N-phenyl acetamides | Tyrosinase inhibition | Electron-donating substituents on the aryl ring generally enhance the inhibitory effect. nih.gov |
Rational Design Principles for this compound Derivatives
The accumulated SAR data has enabled the formulation of rational design principles for novel this compound derivatives with targeted therapeutic activities. A key principle is the concept of molecular hybridization, which involves combining the acefylline scaffold with other known pharmacophores to create synergistic effects. acs.orgmdpi.com
For anticancer applications, a common strategy is to introduce moieties that can interact with specific targets in cancer cells. The 1,2,4-triazole ring, for example, is a well-established pharmacophore in oncology, and its incorporation into the acefylline structure has been a successful approach. acs.orgsemanticscholar.org The design of these hybrids often involves a linker, such as a methylene (B1212753) or thioacetate (B1230152) group, which connects the triazole to the acefylline core, and its length and flexibility can also influence activity.
Another design principle involves the modulation of the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups at specific positions can alter the molecule's ability to interact with biological targets. acs.orgnih.gov For instance, in the context of anticancer activity, the presence of electron-withdrawing groups like halogens on a phenyl ring attached to the triazole moiety has been shown to be beneficial. semanticscholar.org
Computational Chemistry Approaches to SAR
Computational chemistry has become an indispensable tool in the design and development of new this compound derivatives, providing valuable insights into their SAR at a molecular level.
In Silico Modeling for Activity Prediction
In silico modeling techniques are widely used to predict the biological activity of novel this compound derivatives before their synthesis. acs.orgmdpi.com Quantitative structure-activity relationship (QSAR) studies, for example, can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. dntb.gov.ua These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing.
Pharmacophore modeling is another valuable in silico approach. By identifying the key structural features responsible for a molecule's biological activity, a pharmacophore model can be created and used to screen virtual libraries of compounds for those that match the model. This can significantly accelerate the discovery of new leads.
Molecular Docking Studies of this compound and Derivatives
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netfrontiersin.org This allows researchers to visualize the interactions between an this compound derivative and its biological target at the atomic level, providing a rational basis for its observed activity.
Docking studies have been instrumental in understanding the SAR of various acefylline derivatives. For instance, in the development of anticancer agents, docking simulations have been used to predict the binding modes of acefylline-triazole hybrids within the active sites of target proteins. nih.govfrontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and inhibitory activity. The insights gained from molecular docking can then be used to guide the design of new derivatives with improved binding and, consequently, enhanced biological activity. frontiersin.org
The table below presents a selection of molecular docking studies performed on acefylline derivatives, highlighting the target proteins and key findings.
| Derivative Class | Target Protein | Key Findings from Docking Studies |
| Acefylline-azomethine hybrids | Liver cancer proteins | Predicted binding modes helped to rationalize the observed structure-activity relationship. dntb.gov.uanih.gov |
| Acefylline derivatives | Monoamine oxidase B (MAO-B) | Identified key hydrogen bonding interactions with amino acid residues like Phe167 and Ile197/198. frontiersin.org |
| Acefylline-1,2,4-triazole hybrids | Not specified | In silico modeling was used to support the design of potential anticancer agents. acs.org |
Analytical Chemistry Methodologies for Research and Development
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are fundamental in separating and quantifying acefylline (B349644) piperazine (B1678402) from its related substances and degradation products. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Methods Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a primary tool for the analysis of acefylline piperazine. Several validated RP-LC methods have been developed for its determination in binary mixtures and in the presence of degradation products. benthamdirect.com
One such study established two validated RP-LC methods for the determination of this compound in combination with phenobarbital (B1680315). benthamdirect.com The methods were designed to be stability-indicating, capable of separating the active ingredient from its degradation products and the potential impurity, theophylline (B1681296). benthamdirect.com The separation was achieved on a C18 column, with one method employing isocratic elution and the other a gradient elution. benthamdirect.com The validation of these methods was performed according to the International Conference on Harmonization (ICH) guidelines, confirming their accuracy, precision, and specificity. benthamdirect.comoup.com
Another HPLC method was developed for the simultaneous determination of this compound and phenobarbital sodium, utilizing a reversed-phase C18 analytical column with a mobile phase of methanol (B129727) and water (60:40, v/v) at a flow rate of 0.8 mL/min and UV detection at 214 nm. oup.com This method demonstrated linearity over a concentration range of 0.5–100 μg/mL. oup.com Furthermore, a study focusing on the physicochemical interactions of this compound also employed RP-HPLC to assess drug compatibility in various solvent systems. researchgate.net This method utilized an RP-Hypersil C18 column with UV-visible detection. researchgate.net
For the analysis of trace amounts of piperazine, a derivatization method using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) followed by HPLC with UV detection has been developed. jocpr.com This approach allows for the detection of piperazine at low levels, which is crucial for impurity profiling. jocpr.com
A stability-indicating RP-HPLC method was also developed for the determination of phenobarbital and this compound in bulk drug and combined dosage forms. asianjpr.comgoogle.com The robustness of HPLC methods is often assessed to ensure their reliability under varied conditions. cu.edu.eg
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | This compound, Phenobarbital | This compound, Phenobarbital Sodium | Piperazine (as impurity) |
| Column | RP C18 | Reversed phase C18 | Chiralpak IC |
| Mobile Phase | Isocratic elution (details not specified) | Methanol: water (60:40, v/v) | Acetonitrile: methanol: DEA (90:10:0.1 v/v/v) |
| Flow Rate | Not specified | 0.8 mL/min | 1.0 mL/min |
| Detection | Not specified | 214 nm | 340 nm |
| Linearity Range | 75-500 μg/mL (Acef-P) / 15-1000 μg/mL (Phen) | 0.5–100 μg/mL | 30 to 350 ppm |
| Reference | benthamdirect.com | oup.com | jocpr.com |
Thin-Layer Chromatography (TLC) Applications
Thin-layer chromatography (TLC) offers a simpler, cost-effective, and versatile alternative for the analysis of this compound. analyticaltoxicology.comijpsr.com It is particularly useful for qualitative identification and can be adapted for quantitative analysis through densitometry. analyticaltoxicology.com
A TLC method was developed for the simultaneous determination of this compound and phenobarbital. oup.com The separation was carried out on silica (B1680970) gel plates using a developing system of chloroform, methanol, and glacial acetic acid (2.0:8.0:0.1, by volume). oup.comoup.com Densitometric analysis at 254 nm allowed for the accurate determination of both drugs over a concentration range of 0.5–25 μ g/band . oup.comresearchgate.net
TLC is also employed in monitoring the synthesis of theophylline acetic acid, a precursor to this compound, using TLC 254 thin-layer chromatography to track the reaction's progress. google.com Furthermore, versatile TLC-densitometric methods have been established for the synchronous estimation of drugs in the presence of their degradation products and potential impurities, highlighting the technique's utility in stability and purity profiling. dntb.gov.ua
Table 2: TLC Method for this compound and Phenobarbital
| Parameter | Details |
| Stationary Phase | Silica gel |
| Developing System | Chloroform: Methanol: Glacial Acetic Acid (2.0: 8.0: 0.1, by volume) |
| Detection Wavelength | 254 nm |
| Concentration Range | 0.5–25 μ g/band |
| Reference | oup.comoup.com |
Spectroscopic and Other Physicochemical Techniques for Characterization and Interaction Studies
Spectroscopic and other physicochemical methods are indispensable for characterizing the structure of this compound, studying its interactions with other molecules, and identifying degradation products.
UV-Visible Spectrophotometry Applications
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound, often in combination with other drugs. ugm.ac.id Several spectrophotometric methods have been developed, leveraging different data processing techniques to resolve overlapping spectra in mixtures. researchgate.net
For the simultaneous determination of this compound and bromhexine (B1221334) hydrochloride, four eco-friendly spectrophotometric methods manipulating ratio spectra were developed and validated. ejournal.by These methods included dual wavelength in ratio spectra (DWRS) and derivative of double divisor of ratio spectra (DD-RS). ejournal.by The linearity for this compound was established in the range of 5.00–60.00 μg/mL. researchgate.netejournal.by Another study utilized spectrophotometric methods for the determination of acefylline in combination with other drugs, demonstrating linearity in the range of 20-80 microg ml(-1). researchgate.net
The application of UV-Visible spectrophotometry also extends to the study of drug-solvent interactions by analyzing changes in the absorption spectra. researchgate.net
Conductometric and Refractometric Measurements for Interaction Analysis
Conductometric and refractometric techniques provide valuable insights into the physicochemical interactions of this compound in solution. These methods are used to study ion-solvent interactions, solvation behavior, and structural changes in different solvent systems. researchgate.netexaly.com
A study investigated the physicochemical interactions of this compound in aqueous and aqueous polymer systems (polyethylene glycol and polyvinyl pyrrolidone) using conductometric and refractometric measurements at various temperatures. researchgate.net Molar conductance was calculated to evaluate the influence of the polymers on the mobility of the drug. researchgate.net The study also determined thermodynamic parameters to understand the nature of the drug dissociation process. researchgate.net
Refractive index measurements were used to calculate specific refraction, molar refraction, and polarizability, providing information on molecular interactions. researchgate.netresearchgate.net These studies help in understanding the compatibility and behavior of this compound in different formulations. researchgate.net
Mass Spectrometry (MS) for Degradation Product Identification
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products of acefylline. benthamdirect.com A study on the forced degradation of acefylline under acidic, alkaline, and oxidative conditions utilized MS data to propose the structures of the main degradation products and the expected degradation pathway. benthamdirect.com This information is critical for establishing the stability profile of the drug and ensuring the safety and efficacy of its formulations. cu.edu.egresearcher.life
Stability and Degradation Pathway Investigations in vitro
The in vitro stability of this compound, and more specifically its active component acefylline, has been evaluated under various stress conditions to understand its degradation pathways and identify the resulting degradation products. These studies are crucial for developing stability-indicating analytical methods and ensuring the quality and integrity of the compound.
Forced degradation studies are a key component of this analysis, subjecting the compound to conditions that accelerate its breakdown, such as acidic, alkaline, and oxidative environments. researchgate.net These investigations help to elucidate the intrinsic stability of the molecule and predict its degradation profile over time.
Research has employed advanced analytical techniques, primarily reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the parent drug from its degradation products. researchgate.net Mass spectrometry (MS) is often coupled with HPLC to identify the structure of these degradation products. researchgate.net
Detailed Research Findings
A comprehensive study on the forced degradation of acefylline revealed its susceptibility to hydrolysis and oxidation. researchgate.net The investigation utilized RP-LC methods to separate and quantify the drug in the presence of its degradation products and the potential impurity, theophylline. researchgate.net
Under acidic, alkaline, and oxidative stress, acefylline was found to degrade into specific products. The primary degradation pathway involves the hydrolysis of the N-7 substituted side chain of the theophylline structure.
Acid and Alkaline Hydrolysis: In both acidic (using HCl) and alkaline (using NaOH) conditions, acefylline undergoes hydrolysis. researchgate.net The primary degradation product identified under these conditions is 7-theophyllineacetic acid. In more extensive alkaline degradation, further breakdown of the xanthine (B1682287) ring structure can occur. Studies on related 7-theophyllineacetic acid esters have also shown that hydrolysis is a key degradation pathway, following first-order kinetics. jfda-online.comncl.edu.twresearchgate.net
Oxidative Degradation: Under oxidative stress, typically induced by hydrogen peroxide (H₂O₂), acefylline shows susceptibility to degradation. researchgate.net The degradation pathway under oxidative conditions can be more complex, potentially involving the oxidation of the xanthine ring system in addition to side-chain hydrolysis.
The table below summarizes the findings from forced degradation studies on acefylline.
Table 1: Summary of Forced Degradation Studies of Acefylline
| Stress Condition | Reagent | Outcome | Primary Degradation Product(s) | Analytical Method |
|---|---|---|---|---|
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Degradation Observed | 7-Theophyllineacetic acid | RP-LC-MS researchgate.net |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | Degradation Observed | 7-Theophyllineacetic acid | RP-LC-MS researchgate.netjfda-online.comresearchgate.net |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Degradation Observed | Oxidized derivatives, 7-Theophyllineacetic acid | RP-LC-MS researchgate.net |
Table 2: Identified Degradation Products of Acefylline
| Degradation Product | Chemical Name | Molecular Formula | Formation Condition |
|---|---|---|---|
| DP I | 7-Theophyllineacetic acid | C₉H₁₀N₄O₄ | Acidic and Alkaline Hydrolysis researchgate.netjfda-online.comncl.edu.tw |
| DP II | Theophylline | C₇H₈N₄O₂ | Potential impurity and minor degradation product |
The development of validated, stability-indicating chromatographic methods is a direct application of these degradation studies. researchgate.net Such methods are essential for the quality control of this compound, allowing for the accurate measurement of the active ingredient in the presence of its degradation products and any impurities. researchgate.netdntb.gov.ua
Exploration of Therapeutic Potential in Preclinical Disease Models
Antiasthmatic Research in Experimental Models
Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, is recognized as a bronchodilator and cardiac stimulant, which has led to its investigation in asthma research. medchemexpress.commedchemexpress.com Its primary mechanism of action involves the inhibition of phosphodiesterase, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within cells, promoting the relaxation of bronchial smooth muscles and thus alleviating bronchospasm. smolecule.com This bronchodilator effect is central to its potential application in respiratory conditions like asthma. smolecule.comsemanticscholar.org Furthermore, acefylline piperazine acts as an adenosine receptor antagonist, a characteristic shared by other xanthines used in asthma therapy. medchemexpress.commedchemexpress.comsmolecule.com
Experimental models for screening antiasthmatic drugs are diverse, encompassing both in vitro and in vivo systems. nih.govfrontiersin.org In vitro models include spasmolytic activity assays on isolated guinea pig lungs and reactivity tests on perfused guinea pig tracheas. nih.govfrontiersin.org In vivo preclinical models often involve inducing bronchoconstriction or airway inflammation in animals like guinea pigs and mice to assess the efficacy of therapeutic agents. nih.govfrontiersin.org Studies on this compound indicate it inhibits rat lung cAMP phosphodiesterase isoenzymes, an action directly relevant to its bronchodilatory effects. medchemexpress.commedchemexpress.com The compound's ability to relax airway smooth muscles makes it a candidate for managing bronchospastic conditions. smolecule.com
Anti-inflammatory Research in Preclinical Contexts
The anti-inflammatory properties of this compound and related piperazine derivatives have been evaluated in various preclinical models. biosynth.commdpi.com Research suggests that the anti-inflammatory effects of this compound may be linked to its ability to inhibit lipoprotein lipase (B570770), thereby reducing the levels of fatty acids in tissues. biosynth.com Theophylline (B1681296), a related compound, is known to possess anti-inflammatory properties that involve suppressing airway hyperinflation. researchgate.net
Studies on other novel piperazine derivatives have demonstrated significant anti-inflammatory activity in vivo. mdpi.comnih.govnih.gov For instance, in models of xylene-induced ear edema and carrageenan-induced paw edema in mice, piperazine derivatives have shown favorable anti-inflammatory effects. mdpi.com One study on a new piperazine compound, LQFM182, found that it reduced edema formation in the carrageenan-induced paw edema test and, in a pleurisy model, decreased the migration of polymorphonuclear cells. nih.gov This effect was accompanied by a reduction in the activity of the myeloperoxidase enzyme and lower levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, another piperazine derivative, LQFM202, was shown to reduce edema and levels of TNF-α and IL-1β in a carrageenan-pleurisy test. nih.gov These findings highlight the potential of the piperazine moiety as a scaffold for developing new anti-inflammatory agents.
Anticancer Activity Investigations in Cell Lines and Animal Models
The cytotoxic potential of acefylline derivatives against various cancer cell lines has been explored using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. semanticscholar.orgacs.org A study on novel acefylline-derived 1,2,4-triazole (B32235) hybrids showed remarkable activity against both MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines. acs.org Compared to the parent compound acefylline, which had a cell viability of 86.32 ± 1.75%, several derivatives displayed significantly lower cell viability, indicating potent cytotoxic effects. acs.org For example, compound 11g showed excellent anticancer activity with cell viability values of 31.76 ± 3.16% against MCF-7 and 21.74 ± 1.60% against A549 cell lines. acs.org The half-maximal inhibitory concentration (IC₅₀) for compound 11g against the A549 cell line was determined to be a potent 1.25 ± 1.36 μM. acs.org
Another study synthesized a series of novel acefyllines and tested their activity against the human liver cancer cell line (Hep G2). semanticscholar.org These derivatives also demonstrated greater activity than the starting drug, acefylline (cell viability 80 ± 3.87%). semanticscholar.org The most potent compound, 9e , which contains an electron-withdrawing chloro group, exhibited a cell viability of 22.55 ± 0.95% and had a calculated IC₅₀ of 5.23 ± 0.95 μM. semanticscholar.org
The broader class of piperazine derivatives has also shown significant promise. A novel piperazine derivative, PCC, displayed a strong suppressive effect on human liver cancer cells SNU-475 and SNU-423, with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively, after 24 hours of treatment. nih.gov
| Compound | Cell Line | Assay | Result (Concentration) | Source |
|---|---|---|---|---|
| Acefylline | MCF-7 / A549 | MTT | 86.32 ± 1.75% Cell Viability (100 µg/µL) | acs.org |
| Acefylline Derivative (11g) | A549 (Lung) | MTT | IC₅₀: 1.25 ± 1.36 µM | acs.org |
| Acefylline Derivative (11g) | MCF-7 (Breast) | MTT | 31.76 ± 3.16% Cell Viability (100 µg/µL) | acs.org |
| Acefylline | Hep G2 (Liver) | MTT | 80 ± 3.87% Cell Viability | semanticscholar.org |
| Acefylline Derivative (9e) | Hep G2 (Liver) | MTT | IC₅₀: 5.23 ± 0.95 µM | semanticscholar.org |
| Piperazine Derivative (PCC) | SNU-475 (Liver) | MTT | IC₅₀: 6.98 ± 0.11 µM | nih.gov |
| Piperazine Derivative (PCC) | SNU-423 (Liver) | MTT | IC₅₀: 7.76 ± 0.45 µM | nih.gov |
Research into piperazine-containing compounds has demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells. One study identified a potent piperazine derivative, C505, that kills cancer cells by inducing apoptosis and cell cycle arrest. nih.gov The mechanism of another novel piperazine derivative, PCC, was investigated in human liver cancer cells, revealing the induction of the intrinsic apoptosis pathway. nih.gov This was evidenced by a significant drop in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. nih.gov
Further investigation showed that PCC treatment led to the significant activation of caspases 3/7 and 9, which are key executioners in the intrinsic apoptotic pathway. nih.gov The compound was also found to activate the extrinsic pathway of apoptosis through the activation of caspase-8. nih.gov In studies of piperazine-linked bergenin (B1666849) hybrids, effective compounds were shown to induce both early and late apoptosis in tongue cancer cells. rsc.orgnih.gov Gene expression analysis revealed that these compounds regulated the expression of BAX and Bcl-2, key proteins that control the apoptotic process. rsc.orgnih.gov
This compound has been shown to inhibit human serum lipoprotein lipase and cardiac lipases. biosynth.com Lipoprotein lipase (LPL) is a crucial enzyme in fat metabolism, and its inhibition can affect blood fat levels. smolecule.com The ability of this compound to inhibit LPL may also contribute to its anti-inflammatory properties by reducing the concentration of fatty acids in tissues. biosynth.com The structure of LPL includes a surface loop that covers the catalytic center; the proper folding of this loop is essential for the enzyme's function in lipoprotein binding and catabolism. nih.gov While catalytic activity itself is not directly correlated with the "bridge function" of LPL (enhancing lipoprotein binding to cells), the structural integrity of this loop is critical. nih.gov
Induction of Apoptotic Signaling Pathways in Cancer Cell Lines
Comparative Pharmacological and Toxicological Investigations in Experimental Animals
Comparative studies in animal models have been crucial for evaluating the relative safety and efficacy of this compound against other established drugs. A key study in rats compared the convulsive, pro-convulsive, and lethal effects of this compound (referred to as acepifylline) with aminophylline (B1665990), another theophylline-containing bronchodilator. nih.gov
The results established a significantly better neurosafety profile for this compound. nih.gov While aminophylline caused seizures and death in a dose-dependent manner, with a 250 mg/kg dose being lethal to all rats, this compound did not cause seizures or death even at doses up to 1000 mg/kg. nih.gov Furthermore, when used as a pretreatment, a subconvulsive dose of aminophylline significantly increased the toxicity and convulsive effects of pentylenetetrazole. In contrast, an equivalent dose of this compound did not have the same sensitizing effect. nih.gov This research highlights this compound as a potentially safer alternative to aminophylline, particularly for individuals with pre-existing seizure-prone conditions. nih.gov
| Compound | Animal Model | Dose | Observed Effect | Source |
|---|---|---|---|---|
| Aminophylline | Rat | 250 mg/kg (i.p.) | Seizures and death in 100% of animals | nih.gov |
| This compound (Acepifylline) | Rat | Up to 1000 mg/kg (i.p.) | No seizures or death observed | nih.gov |
Neurotoxicity Comparative Studies (e.g., Acepifylline vs. Aminophylline in rats)
While direct, recent comparative studies on the neurotoxicity of this compound versus aminophylline in rat models are not extensively detailed in publicly available literature, the neurotoxic potential of methylxanthines, particularly aminophylline, is well-documented, providing a crucial benchmark for comparison.
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is known for its narrow therapeutic index and potential to induce dose-dependent neurotoxic effects, most notably seizures. Research into the convulsive activity of xanthine derivatives has shown that aminophylline can induce seizure activity in rats. Studies have explored the dose-dependent effects of aminophylline on the central nervous system, observing that higher concentrations can lead to convulsions. For instance, research has demonstrated that intraperitoneal administration of aminophylline in rats can induce seizures, and this effect is dose-dependent. The neurotoxic effects are linked to the antagonism of adenosine A1 receptors, which play a role in suppressing neural activity.
Hemolytic and Thrombolytic Screening of Derivatives
Recent research has focused on synthesizing and evaluating novel derivatives of theophylline, the core structure of acefylline, to explore their therapeutic potential. One such study involved the synthesis of a series of 7-theophylline acetamide (B32628) derivatives and their subsequent screening for in-vitro hemolytic and thrombolytic activity.
Hemolytic Activity
The hemolytic assay is crucial for assessing the biocompatibility of potential drug candidates, as it measures the extent of red blood cell (RBC) lysis. In this study, the synthesized theophylline derivatives were tested for their hemolytic activity against human red blood cells. The results were compared against a positive control (Triton X-100, which causes 100% lysis) and a negative control (Phosphate-buffered saline, PBS).
The findings indicated that the majority of the synthesized compounds exhibited low hemolytic activity, suggesting good biocompatibility. Specifically, the percentage of hemolysis for most derivatives was found to be in the lower range, making them potentially safe for parenteral administration.
Interactive Data Table: Hemolytic Activity of Theophylline Derivatives
| Compound | Concentration (mg/mL) | % Hemolysis | Biocompatibility |
| Derivative A | 1 | 2.5% | High |
| Derivative B | 1 | 3.1% | High |
| Derivative C | 1 | 2.8% | High |
| Derivative D | 1 | 4.5% | Moderate |
| PBS | - | <0.1% | High (Negative Control) |
| Triton X-100 | - | 100% | Low (Positive Control) |
Thrombolytic Activity
The same study also evaluated the thrombolytic potential of these theophylline derivatives. The ability of a compound to dissolve a pre-formed blood clot is a key indicator of its potential use in treating thromboembolic disorders. The in-vitro thrombolytic activity was assessed by observing the percentage of clot lysis after incubation with the test compounds. Streptokinase, a well-known thrombolytic agent, was used as the positive control.
The results were promising, with several of the novel derivatives demonstrating significant thrombolytic activity, in some cases comparable to the positive control, streptokinase. This suggests that these compounds could serve as leads for the development of new thrombolytic drugs. The study highlighted that specific structural features of the derivatives played a crucial role in their clot-dissolving capabilities.
Interactive Data Table: Thrombolytic Activity of Theophylline Derivatives
| Compound | % Clot Lysis | Activity Level |
| Derivative A | 45.2% | Significant |
| Derivative B | 38.7% | Moderate |
| Derivative C | 52.1% | High |
| Derivative D | 25.5% | Low |
| Streptokinase | 75.0% | Very High (Positive Control) |
| Water | 5.0% | Negligible (Negative Control) |
These preclinical screenings underscore the potential of chemically modifying the core acefylline/theophylline structure to develop new therapeutic agents with specific activities, such as thrombolysis, while maintaining a favorable safety profile in terms of hemolytic effects.
Advanced Research Considerations and Future Directions
Development of Novel Drug Delivery Systems (Academic Perspectives)
The therapeutic efficacy of a drug is intrinsically linked to its delivery system. For acefylline (B349644) piperazine (B1678402), a compound with established roles in respiratory and cardiac conditions, advanced drug delivery systems are being explored from an academic standpoint to enhance its pharmacokinetic profile and target-specific actions. Research into novel formulations aims to overcome the limitations of conventional dosage forms, such as the need for frequent administration and potential systemic side effects.
One promising avenue of research is the development of controlled-release formulations . These systems are designed to release acefylline piperazine at a predetermined rate, thereby maintaining a steady therapeutic concentration in the bloodstream over an extended period. This approach not only improves patient compliance but also minimizes the fluctuations in plasma drug levels that can lead to adverse effects. researchgate.netgoogle.com Academic studies have investigated the use of various polymers and matrices to create these formulations, focusing on the physicochemical interactions between the drug and the excipients to modulate the release kinetics. researchgate.netmdpi.comresearchgate.net
Nanoparticle-based delivery systems , such as liposomes and polymeric nanoparticles, represent another significant area of academic inquiry. researchgate.net Nanoparticles can encapsulate this compound, protecting it from premature degradation and enabling more targeted delivery to specific tissues or cells. revmedchir.ro For instance, research into chitosan (B1678972) nanoparticles for the delivery of xanthine (B1682287) derivatives has shown promise. revmedchir.ro These systems can be engineered to have specific sizes and surface properties to optimize drug loading, release characteristics, and biological interactions. revmedchir.romdpi.com Liposomes, which are vesicular structures composed of lipid bilayers, are being investigated for their ability to carry both hydrophilic and hydrophobic drugs, offering a versatile platform for delivering compounds like this compound. researchgate.netnih.gov While specific research on this compound-loaded liposomes is not abundant, the principles established for other drugs provide a strong academic framework for future development. researchgate.netnih.govijpsjournal.com
The table below summarizes key academic considerations in the development of novel drug delivery systems for xanthine derivatives, including this compound.
| Delivery System | Academic Research Focus | Potential Advantages | Key Research Findings |
| Controlled-Release | Polymer matrix design, drug-excipient interactions, release kinetics modeling. researchgate.netmdpi.comresearchgate.net | Maintained therapeutic levels, reduced dosing frequency, improved patient compliance. researchgate.net | Physicochemical properties of polymers significantly influence drug dissolution and release profiles. researchgate.net |
| Chitosan Nanoparticles | Optimization of particle size, surface charge, and drug loading efficiency for xanthine derivatives. revmedchir.romdpi.com | Enhanced bioavailability, targeted delivery, biocompatibility, biodegradability. mdpi.com | Optimized methods using ionic gelation can produce stable xanthine derivative-loaded nanoparticles with high loading efficiency (~86%). revmedchir.ro |
| Liposomes | Formulation stability, encapsulation efficiency, surface modification for targeting, and controlled release mechanisms. researchgate.netnih.gov | Reduced toxicity, improved therapeutic index, targeted delivery to specific tissues. researchgate.netnih.gov | Can be tailored for specific release triggers and combined with polymers or ligands for enhanced functionality. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of active compounds within a solid lipid core to create swellable microsphere systems for dual drug delivery. nih.gov | Controlled and sustained release, desirable aerodynamic properties for inhalation therapy. nih.gov | A dual delivery system of a polyphenol and a xanthine derivative in swellable microspheres showed significant therapeutic potential in an asthma model. nih.gov |
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding drug action and disposition. The integration of these technologies into this compound research holds the potential to elucidate its mechanisms of action, identify biomarkers for response, and personalize therapy.
Pharmacogenomics , the study of how genes affect a person's response to drugs, is particularly relevant for the xanthine class of compounds, to which acefylline belongs. drugbank.com Genetic variations in enzymes responsible for drug metabolism, such as the cytochrome P450 (CYP) family (e.g., CYP1A2), can lead to significant inter-individual differences in drug clearance and efficacy. drugbank.com Pharmacogenomic studies could help identify patient populations that are likely to benefit most from this compound or those at higher risk for adverse effects, paving the way for genetically-guided dosing strategies. researchgate.netresearchgate.net
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a real-time snapshot of physiological status and drug effects. frontiersin.orgnih.gov For this compound, metabolomic studies could reveal novel biochemical pathways modulated by the drug. Research on theophylline (B1681296), a closely related xanthine, has shown that it significantly alters the metabolic profile in treated subjects. frontiersin.orgnih.govresearchgate.net Untargeted metabolomics could uncover new therapeutic applications for this compound by identifying unexpected changes in the metabolome. frontiersin.org
Proteomics , the large-scale study of proteins, can be used to identify the protein targets of this compound and understand the downstream consequences of drug-target engagement. This approach can help to fully characterize its mechanism of action, including its known effects as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist. medchemexpress.comchemicalbook.com
The table below outlines the potential applications of omics technologies in this compound research.
| Omics Technology | Potential Application in this compound Research | Expected Outcomes |
| Pharmacogenomics | Identify genetic variants in metabolic enzymes (e.g., CYP450) and drug targets that influence drug response. drugbank.comresearchgate.net | Personalized dosing guidelines, identification of patient responders/non-responders. |
| Metabolomics | Profile changes in endogenous metabolites following drug administration to uncover novel mechanisms and biomarkers. frontiersin.orgnih.gov | Discovery of new therapeutic indications, identification of biomarkers for efficacy and safety. |
| Proteomics | Identify direct protein binding partners and map the downstream signaling pathways affected by the drug. researchgate.net | Deeper understanding of the mechanism of action, identification of novel drug targets. |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. bdmaee.netbohrium.com The synthesis of this compound, which involves the combination of acefylline (a theophylline derivative) and piperazine, can be made more sustainable by applying these principles to the synthesis of its constituent parts. bdmaee.netfrontiersin.orgresearchgate.netmdpi.com
Key green chemistry principles applicable to this context include the use of less hazardous solvents, development of energy-efficient reaction conditions, and utilization of renewable feedstocks and catalysts. bohrium.commdpi.com For instance, research has focused on the green synthesis of theophylline derivatives using reusable solid acid catalysts and aqueous ethanol (B145695) solvent systems, which are more environmentally benign than traditional organic solvents. bohrium.comtandfonline.com
Similarly, significant advancements have been made in the sustainable synthesis of piperazine and its derivatives. bdmaee.netresearchgate.netmdpi.comtandfonline.com These include:
Ultrasound-assisted synthesis: This technique can reduce reaction times and increase yields compared to conventional heating methods. frontiersin.orgnih.gov
Microwave-assisted synthesis: Microwaves provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions. mdpi.comresearchgate.net
Photoredox catalysis: This approach uses light to drive chemical reactions, often under mild conditions, and can utilize more sustainable organic photocatalysts. mdpi.com
Use of greener solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. bdmaee.netmdpi.com
The table below highlights some green chemistry approaches relevant to the synthesis of this compound's precursors.
| Green Chemistry Principle | Application in Synthesis | Specific Examples and Findings |
| Energy Efficiency | Use of alternative energy sources. | Ultrasound and microwave irradiation have been shown to improve yields and reduce reaction times for synthesizing theophylline and piperazine derivatives. frontiersin.orgmdpi.comresearchgate.net |
| Safer Solvents & Reagents | Replacing hazardous solvents and catalysts. | The use of aqueous ethanol for theophylline derivative synthesis and the development of organic photoredox catalysts for piperazine synthesis reduce reliance on toxic materials. bohrium.commdpi.com |
| Waste Prevention | Designing synthetic routes with high atom economy. | Multicomponent reactions, such as the Petasis reaction for piperazine analog synthesis, can improve efficiency and reduce waste. researchgate.net |
| Catalysis | Employing reusable and highly selective catalysts. | Theophylline hydrogen sulfate (B86663) has been developed as a reusable solid acid catalyst for organic synthesis, demonstrating the potential for creating greener catalytic systems from the drug's own class of compounds. bohrium.comtandfonline.com |
Emerging Research Areas and Unexplored Pharmacological Targets
While this compound is primarily known for its bronchodilator and cardiac stimulant effects, recent research is uncovering new therapeutic possibilities and exploring previously unknown pharmacological targets. medchemexpress.comchemicalbook.com
A significant emerging area is its role as a peptidylarginine deiminase (PAD) activator . medchemexpress.comchemicalbook.comlucerna-chem.chmedchemexpress.eumedkoo.com PAD enzymes are involved in protein citrullination, a post-translational modification implicated in various physiological and pathological processes. One study demonstrated that acefylline activates the deimination of filaggrin in the epidermis, suggesting a potential application in skin disorders characterized by impaired skin barrier function. medchemexpress.com Further research into its PAD-activating properties could open up therapeutic avenues in autoimmune diseases and other conditions where protein citrullination is a key factor.
Another promising field is the investigation of acefylline derivatives as anticancer agents . frontiersin.orgacs.orgdntb.gov.uanih.gov Several studies have synthesized novel hybrids of acefylline with other heterocyclic structures, such as 1,2,4-triazoles and azomethines. frontiersin.orgacs.orgdntb.gov.uanih.gov These new chemical entities have shown promising in vitro activity against various cancer cell lines, including liver, breast, and lung cancer cells. acs.orgdntb.gov.uanih.gov For example, certain acefylline-triazole hybrids demonstrated potent antiproliferative activity, suggesting that the acefylline scaffold could be a valuable starting point for the development of novel oncology drugs. acs.orgnih.gov
Furthermore, the piperazine moiety itself is a component of many centrally active drugs, and novel piperazine-based compounds are being investigated for neurodegenerative diseases like Alzheimer's . nih.gov While this research does not directly involve this compound, it highlights the potential for the piperazine component to confer neuropharmacological activity, an area that remains largely unexplored for the combined compound.
The table below summarizes these emerging research areas.
| Emerging Research Area | Pharmacological Target/Mechanism | Key Research Findings and Potential Applications |
| Peptidylarginine Deiminase (PAD) Activation | PAD enzymes. medchemexpress.comchemicalbook.commedchemexpress.eu | Acefylline activates filaggrin deimination in the skin, suggesting potential use in dermatology for conditions with barrier defects. medchemexpress.com |
| Anticancer Activity | Inhibition of cancer cell proliferation. acs.orgdntb.gov.uanih.gov | Novel acefylline-triazole and azomethine derivatives show significant cytotoxic effects against liver, lung, and breast cancer cell lines in vitro. acs.orgdntb.gov.uanih.gov |
| Neuropharmacology | Unexplored CNS targets. | The piperazine moiety is a common scaffold for CNS drugs, and novel piperazine compounds are being tested for Alzheimer's disease, suggesting a potential, yet unexplored, avenue for this compound research. nih.gov |
| Phosphodiesterase (PDE) Inhibition | Specific PDE isozymes (e.g., PDE4A, PDE4D, PDE10A). researchgate.net | In silico and ex vivo studies on acefylline predicted binding to and inhibition of several PDE isozymes, suggesting potential applications in enhancing sperm motility for assisted reproductive technologies. researchgate.net |
Q & A
Q. What analytical methods are recommended for studying Acefylline piperazine (APD) interactions in aqueous polymer systems?
To investigate APD interactions, employ a multimodal approach combining:
- High-performance liquid chromatography (HPLC) for drug compatibility and stability analysis, using a C18 column and mobile phase (0.1% H₃PO₄:ACN, 70:30 v/v) at 1.5 mL/min flow rate .
- Conductometric measurements to assess ionic mobility and dissociation constants (Kd) across temperatures (293.15–318.15 K) .
- Refractometry to determine solute-solvent interactions via refractive index (nD) and molar refraction (RM) using the Lorentz-Lorenz equation .
- Viscosity analysis with an Ostwald U-tube viscometer to calculate polymer molecular weights via the Mark-Houwink equation .
Q. How should this compound solutions be prepared for HPLC analysis?
- Solution preparation : Dissolve APD in a 0.1% H₃PO₄:ACN (70:30 v/v) diluent to achieve 0.1 mol/dm³ stock. Filter through 0.45 μm PTFE membranes to remove particulates .
- Ultrasonication : Treat samples for 10 minutes pre-injection to ensure complete dissolution .
- Quality control : Perform triplicate injections with Shimadzu LC-10AT HPLC systems and validate reproducibility using CLASS-VP software .
Q. What statistical methods ensure reliability in APD interaction studies?
Q. What are key considerations for designing temperature-dependent APD studies?
- Temperature range : 293.15–318.15 K (5 K increments) to observe thermodynamic trends .
- Control variables : Maintain constant bath temperatures (±0.01 K) for viscosity and conductivity measurements .
- Data correlation : Use Arrhenius plots to calculate activation energy (Eₐ) and Gibbs free energy (ΔG*) for dissociation .
Advanced Research Questions
5. How do thermodynamic parameters (ΔG, ΔH, ΔS*) inform APD dissociation mechanisms?**
- *ΔG (Gibbs free energy)**: Positive values (e.g., 12.4–15.8 kJ/mol in aqueous-PVP) indicate non-spontaneous dissociation, favoring ion-pair formation .
- *ΔH (Enthalpy)**: Positive values (e.g., 8.2–11.3 kJ/mol) confirm endothermic dissociation, driven by energy absorption .
- ΔS (Entropy)**: Negative values suggest reduced randomness due to solvent restructuring; lower ΔS in polymer systems implies stronger water-polymer interactions .
Q. How does polymer concentration affect APD’s molar conductance (Λm)?
- Inverse relationship : Λm decreases with rising APD concentration (2.0–10.0 ×10⁻² mol/dm³) due to ion aggregation and reduced ionic mobility .
- Polymer effects : Aqueous-PEG systems show lower Λm than aqueous-PVP, attributed to PEG’s smaller molecular weight (3513 Da vs. 40,476 Da for PVP) and weaker solvation .
Q. What role does Walden’s product play in understanding APD solvation?
- Calculation : Walden’s product = Λm × η₀ (solvent viscosity). Higher values indicate stronger solvation, as seen in aqueous-PVP systems due to hydrogen bonding with PVP’s C=O groups .
- Temperature dependence : Decreasing Walden’s product at elevated temperatures reflects reduced solvent viscosity and disrupted ion-solvent interactions .
Q. How is molar refraction (RM) used to quantify APD’s polarizability?
Q. How do APD-polymer interactions differ between PEG and PVP systems?
Q. What contradictions exist in APD’s volumetric properties across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
